ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole ring, a dimethylaminoethoxy group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The dimethylaminoethoxy group can be introduced through nucleophilic substitution reactions, where dimethylaminoethanol reacts with an appropriate leaving group on the indole ring . The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethoxy group, where nucleophiles replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Dimethylaminoethanol, various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions . The dimethylaminoethoxy group can enhance its solubility and bioavailability, facilitating its transport and distribution within the body.
Comparison with Similar Compounds
Ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives and compounds containing dimethylaminoethoxy groups:
Indole Derivatives: Compounds like tryptophan and serotonin share the indole ring structure but differ in their functional groups and biological activities.
Dimethylaminoethoxy Compounds: 2-[2-(Dimethylamino)ethoxy]ethanol is a similar compound with a simpler structure, used in the preparation of low-density packaging foams and as a surfactant.
The uniqueness of this compound lies in its combination of the indole ring and the dimethylaminoethoxy group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C22H26N2O3 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
ethyl 5-[2-(dimethylamino)ethoxy]-2-methyl-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-5-26-22(25)21-16(2)24(17-9-7-6-8-10-17)20-12-11-18(15-19(20)21)27-14-13-23(3)4/h6-12,15H,5,13-14H2,1-4H3 |
InChI Key |
FNYAPDXDSVIDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCCN(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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